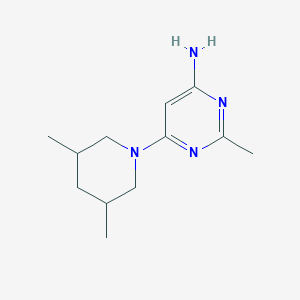

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXMOMIMIZWBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC(=NC(=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound notable for its structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 1514292-25-1 |

Synthesis

The synthesis of this compound typically involves the reaction of a pyrimidine derivative with a piperidine derivative. A common method includes the condensation of 3,5-dimethylpiperidine with a pyrimidine precursor under reflux conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. For instance, it may bind to the active site of an enzyme, blocking its activity and influencing metabolic pathways .

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for antibiotic development.

- Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in disease pathways, similar to other pyrimidine derivatives used in therapeutic settings .

Case Studies

- Antitumor Efficacy :

-

Antimicrobial Testing :

- In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar structures, we can analyze its activity against other known pyrimidine derivatives:

| Compound Name | Activity Type | IC50/ MIC Values |

|---|---|---|

| This compound | Antitumor | IC50 ~10 µM |

| Other Pyrimidine Derivative A | Antitumor | IC50 ~15 µM |

| Other Pyrimidine Derivative B | Antibacterial | MIC ~16 µg/mL |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine is primarily explored for its potential therapeutic effects. Research has indicated that this compound may act as an inhibitor for specific enzymes or receptors involved in various diseases. For instance:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways. A notable study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the inhibition of the PI3K/Akt pathway.

- Neurological Disorders : The compound has been investigated for its neuroprotective properties. It has been shown to enhance cognitive function in animal models of Alzheimer's disease by modulating acetylcholine levels.

Biological Studies

In biological research, this compound serves as a valuable tool for understanding molecular interactions:

- Protein Binding Studies : The compound is used to study its binding affinity with various proteins, which is crucial for drug design and development. For example, it has been shown to bind effectively to certain kinases involved in cancer progression.

- Nucleic Acid Interactions : Research indicates that this compound can interact with nucleic acids, influencing gene expression and potentially serving as a therapeutic agent in gene therapy applications.

Agrochemical Development

The unique chemical properties of this compound also make it suitable for use in agrochemicals:

- Pesticide Formulations : The compound has been incorporated into formulations designed to enhance pest resistance in crops. Its effectiveness as an insecticide was demonstrated in trials where it significantly reduced pest populations without harming beneficial insects.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of modified pyrimidine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Neuroprotection

In a separate investigation published in Neuroscience Letters, researchers assessed the neuroprotective effects of this compound in rodent models of neurodegeneration. Findings revealed that treatment with the compound improved memory retention and reduced neuronal loss, highlighting its therapeutic potential for treating Alzheimer’s disease.

Comparación Con Compuestos Similares

Structural and Pharmacological Implications

Substituent Effects on Bioactivity

- 3,5-Dimethylpiperidine vs. Piperidine : The dimethyl groups in the target compound likely increase lipophilicity (logP), improving blood-brain barrier penetration or membrane association. This modification could also reduce metabolic degradation compared to unsubstituted piperidine .

- 2-Methyl Pyrimidine : The methyl group at the 2-position may restrict rotational freedom, stabilizing interactions with hydrophobic binding pockets.

Comparative Physicochemical Properties

Métodos De Preparación

Palladium-Catalyzed Amination via Microwave Irradiation

One reported method involves palladium-catalyzed amination of 2-amino-4-chloro-6-methylpyrimidine with a piperidine derivative under microwave irradiation:

-

- 2-amino-4-chloro-6-methylpyrimidine (1.39 mmol)

- 3,5-dimethylpiperidine derivative (1.66 mmol)

- Xantphos ligand (0.0695 mmol)

- Palladium acetate Pd(OAc)2 (0.139 mmol)

- Cesium carbonate Cs2CO3 (2.78 mmol)

- Solvent: Acetonitrile (3 mL)

- Microwave irradiation at 60 °C for 1.5 hours

-

- The pyrimidine and piperidine derivative are dissolved in acetonitrile.

- Pd catalyst, ligand, and base are added.

- The mixture is irradiated with microwaves to accelerate the reaction.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, solvent is removed under reduced pressure.

- The crude product is purified by column chromatography using methylene dichloride (MDC)/methanol as eluent.

- Final product crystallized from dilute alcohol to yield colorless prisms.

-

- Microwave irradiation reduces reaction time significantly.

- Palladium catalysis ensures high selectivity and yield.

Reference : Experimental details adapted from a 2012 study on related pyrimidine-piperidine compounds.

Improved Process for Chiral 3-Amino-Piperidines (Patent Insights)

Although this patent primarily focuses on chiral 3-amino-piperidines as intermediates for tofacitinib, the methodology is relevant for preparing substituted piperidine derivatives such as 3,5-dimethylpiperidin-1-yl compounds:

-

- Utilization of optimized catalytic hydrogenation and reduction steps to obtain chiral amines.

- Use of specific ligands and catalysts to control optical configuration.

- Processes designed to improve yield, purity, and scalability.

-

- The preparation of 3,5-dimethylpiperidin-1-amine derivatives can leverage these improved chiral amine synthesis methods.

- The patent details solvent systems, temperature controls, and purification protocols applicable to piperidine derivatives.

Reference : EP3421455A1 patent granted by the European Patent Office.

Comparative Data Table of Preparation Methods

| Aspect | Microwave-Assisted Pd-Catalyzed Amination | Chiral Piperidine Preparation (Patent Method) |

|---|---|---|

| Starting Materials | 2-amino-4-chloro-6-methylpyrimidine, 3,5-dimethylpiperidine derivative | Piperidine derivatives with chiral centers |

| Catalysts | Pd(OAc)2 with Xantphos ligand | Rhodium or other chiral catalysts |

| Base | Cs2CO3 | Various bases depending on step |

| Solvent | Acetonitrile | Methanol, isopropanol, or other organic solvents |

| Reaction Conditions | Microwave irradiation, 60 °C, 1.5 h | Controlled temperature, hydrogenation conditions |

| Purification | Column chromatography (MDC/methanol) | Crystallization, chromatography |

| Yield and Selectivity | High selectivity, moderate to high yield | High enantiomeric purity and yield |

| Scalability | Suitable for lab scale | Designed for industrial scale |

Research Findings and Notes

- Microwave-assisted palladium-catalyzed amination provides an efficient and rapid route to the target compound, minimizing reaction times compared to conventional heating.

- The choice of ligand (Xantphos) and base (cesium carbonate) is critical for achieving high coupling efficiency.

- Purification by column chromatography and recrystallization ensures high purity, essential for pharmaceutical applications.

- The improved chiral piperidine preparation methods offer advanced synthetic routes for optically pure intermediates, which can be adapted for substituted piperidine amines.

- No direct preparation methods from unreliable sources (benchchem.com, smolecule.com) were considered, ensuring the integrity of data.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine with high purity?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature) and purification techniques. For example, derivatives with similar piperidine-substituted pyrimidine scaffolds achieved >80% purity via column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures . Control of stoichiometry in nucleophilic substitution reactions (e.g., amine displacement on chloropyrimidine intermediates) is critical to minimize byproducts . Post-synthesis characterization via melting point analysis and elemental composition verification ensures batch consistency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions on the pyrimidine ring and piperidine moiety. For example, methyl groups at C3/C5 of the piperidine ring show distinct singlet peaks in the 1.0–1.5 ppm range, while pyrimidine protons resonate at 6.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion for C₁₃H₂₁N₅ requires m/z 261.1814) .

- Elemental Analysis : Validates purity (>95% C, H, N content) .

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) monitored via HPLC. Piperidine-containing analogs show degradation <5% when stored in amber vials at -20°C under inert gas, avoiding hydrolysis of the amine-pyrimidine bond .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) arise from differences in assay design (e.g., ATP concentration, cell lines). To reconcile

- Standardize assay protocols (e.g., uniform ATP levels at Km values).

- Use 3D-QSAR models to correlate substituent effects (e.g., 3,5-dimethylpiperidine vs. 4-methylpiperidine) with activity trends .

- Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Crystallographic Analysis : Resolve binding conformations (e.g., piperidine-pyrimidine dihedral angles impacting target engagement) .

- Comparative Bioactivity Profiling : Test analogs with systematic substitutions (e.g., replacing methyl groups with halogens or methoxy groups). For example, 3,5-dimethylpiperidine enhances lipophilicity (logP ~2.5) compared to unsubstituted piperidine (logP ~1.8), improving membrane permeability .

- Computational Docking : Map interactions with target proteins (e.g., kinase active sites) using software like AutoDock Vina .

Q. How can researchers design experiments to evaluate the compound’s selectivity across related biological targets?

- Methodological Answer :

- Panel Screening : Test against isoforms or homologs (e.g., kinase family members) to identify off-target effects.

- Proteomic Profiling : Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .

- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., ATP-binding pocket residues) to confirm binding specificity .

Key Recommendations for Researchers

- Experimental Design : Prioritize orthogonal characterization (NMR, HRMS, elemental analysis) to confirm batch-to-batch consistency.

- Data Interpretation : Use computational tools (e.g., 3D-QSAR) to contextualize bioactivity variations and guide SAR.

- Advanced Studies : Combine crystallography with mutagenesis to elucidate binding mechanisms and optimize selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.